
5-ethenyl-2-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethenyl-2-methyl-1H-indole: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethenyl-2-methyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring. For this compound, the starting materials would include a suitable ethenyl-substituted ketone and phenylhydrazine .
Industrial Production Methods: Industrial production of indole derivatives often involves catalytic processes and optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-ethenyl-2-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 5-ethyl-2-methyl-1H-indole.
Substitution: Formation of 3-substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-ethenyl-2-methyl-1H-indole is used as a building block in organic synthesis to create more complex molecules.
Biology: In biological research, indole derivatives are studied for their potential as enzyme inhibitors, receptor agonists, and antimicrobial agents. This compound may exhibit similar properties, making it a candidate for drug discovery and development .
Medicine: Indole derivatives have shown promise in treating various diseases, including cancer, inflammation, and infectious diseases. The unique structure of this compound may offer new therapeutic opportunities .
Industry: In the industrial sector, indole derivatives are used in the production of dyes, pigments, and fragrances. This compound can be utilized in the synthesis of these products, contributing to the development of new materials .
Mecanismo De Acción
The mechanism of action of 5-ethenyl-2-methyl-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or act as an agonist by activating specific receptors .
Comparación Con Compuestos Similares
2-methyl-1H-indole: Lacks the ethenyl group, resulting in different chemical and biological properties.
5-ethenyl-1H-indole: Lacks the methyl group at the 2-position, affecting its reactivity and applications.
5-methyl-2-ethenyl-1H-indole: Similar structure but with different substitution patterns, leading to unique properties.
Uniqueness: The presence of both the ethenyl and methyl groups in 5-ethenyl-2-methyl-1H-indole makes it a unique compound with distinct chemical reactivity and potential applications. Its structure allows for diverse modifications, making it valuable in various research and industrial fields.
Propiedades
Fórmula molecular |
C11H11N |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
5-ethenyl-2-methyl-1H-indole |
InChI |
InChI=1S/C11H11N/c1-3-9-4-5-11-10(7-9)6-8(2)12-11/h3-7,12H,1H2,2H3 |
Clave InChI |
HHMGMUXNJRRYMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1)C=CC(=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


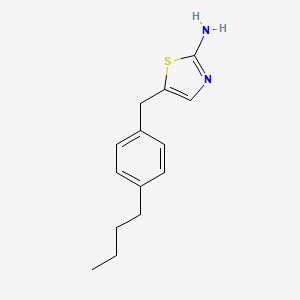
![2-(1-Amino-2-methylpropan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13156191.png)
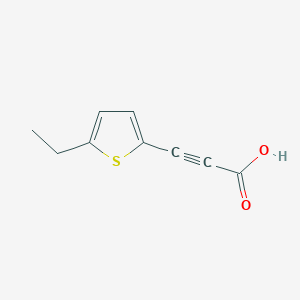
![3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13156196.png)
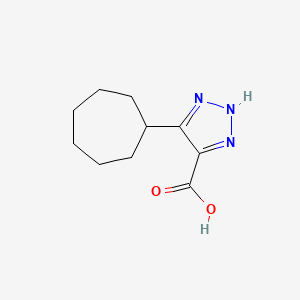
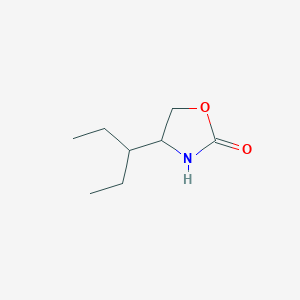
![5-(Trifluoromethyl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13156216.png)

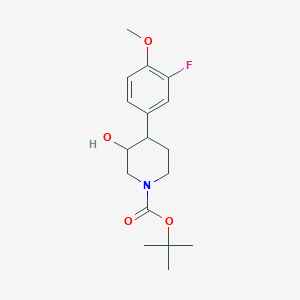

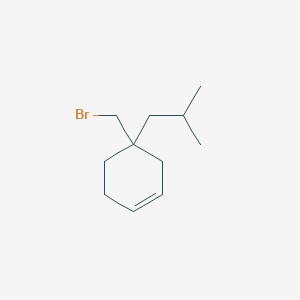

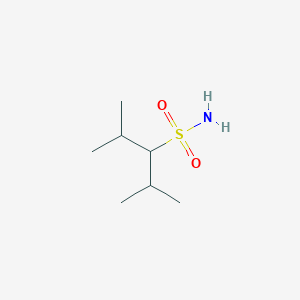
![1-[(tert-Butoxy)methyl]-1-(chloromethyl)cyclopropane](/img/structure/B13156279.png)
